(4Z)-4-(hydroxyimino)piperidin-2-one
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Overview
Description
(4Z)-4-(hydroxyimino)piperidin-2-one is a heterocyclic compound with a piperidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the hydroxyimino group adds to its reactivity and potential for forming derivatives with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(hydroxyimino)piperidin-2-one typically involves the reaction of piperidin-2-one with hydroxylamine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or water, and the temperature is usually maintained between 50-70°C to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(hydroxyimino)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidin-2-one derivatives.
Scientific Research Applications
(4Z)-4-(hydroxyimino)piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-4-(hydroxyimino)piperidin-2-one involves its interaction with biological targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can lead to the inhibition or modulation of the target’s function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidin-2-one: Lacks the hydroxyimino group, making it less reactive.
4-hydroxy-piperidin-2-one: Contains a hydroxyl group instead of a hydroxyimino group, leading to different reactivity and applications.
4-nitroso-piperidin-2-one: An oxidized derivative with distinct chemical properties.
Uniqueness
(4Z)-4-(hydroxyimino)piperidin-2-one is unique due to the presence of the hydroxyimino group, which imparts specific reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4Z)-4-hydroxyiminopiperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-5-3-4(7-9)1-2-6-5/h9H,1-3H2,(H,6,8)/b7-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTJBEHEIBAQIX-DAXSKMNVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CNC(=O)C/C1=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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